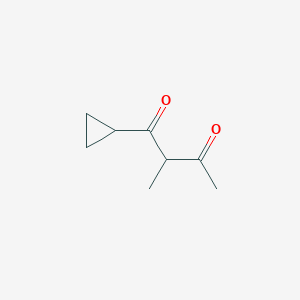

1-Cyclopropyl-2-methylbutane-1,3-dione

Description

Contextual Significance of 1,3-Diketones in Contemporary Organic Synthesis

1,3-Diketones, also known as β-diketones, are exceptionally versatile building blocks in organic synthesis. Their importance stems from the unique chemical environment created by the two carbonyl groups separated by a methylene (B1212753) or methine group. This arrangement leads to several key reactive features:

Acidity of the α-Proton: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) exhibit significantly enhanced acidity compared to those in monocarbonyl compounds. This is due to the electron-withdrawing inductive effect of the adjacent carbonyl groups and the ability of the resulting enolate ion to be stabilized by resonance, delocalizing the negative charge over both oxygen atoms.

Nucleophilic Character of the Enolate: The resonance-stabilized enolate anion is a soft nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and conjugate additions.

Versatility in Heterocyclic Synthesis: The 1,3-dicarbonyl motif is a classic precursor for the synthesis of a vast number of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazines, hydroxylamine, and ureas.

This inherent reactivity makes 1,3-diketones indispensable intermediates in the synthesis of complex natural products, pharmaceuticals, and advanced materials.

Distinctive Stereoelectronic Features of the Cyclopropyl (B3062369) Moiety in Chemical Compounds

The cyclopropyl group is more than just a simple cycloalkane; its strained three-membered ring imparts unique stereoelectronic properties that can profoundly influence the reactivity of a molecule. The bonding in a cyclopropane (B1198618) ring is often described in terms of the Walsh model, which depicts the C-C bonds as having significant p-character, making them somewhat analogous to a π-system. This "pseudo-double bond" character allows the cyclopropyl group to engage in electronic interactions with adjacent functional groups.

Key stereoelectronic features include:

Conjugative Ability: The cyclopropyl group can act as a π-electron donor and participate in conjugation with adjacent p-orbitals, such as those of a carbonyl group or a double bond. This interaction can affect the electronic distribution, bond lengths, and spectroscopic properties of the molecule.

Stabilization of Adjacent Cations: The cyclopropyl group is known to effectively stabilize an adjacent carbocation through a "corner-to-face" orbital overlap, a phenomenon known as cyclopropylcarbinyl cation rearrangement.

Geometric Constraints: The rigid, planar nature of the cyclopropane ring imposes specific geometric constraints on the molecule, which can influence its conformational preferences and the stereochemical outcome of reactions.

In the context of 1-Cyclopropyl-2-methylbutane-1,3-dione, the cyclopropyl ring is directly attached to one of the carbonyl groups. This arrangement suggests the potential for electronic communication between the strained ring and the dicarbonyl system, potentially influencing the enolization equilibrium and the nucleophilicity of the α-carbon.

Overview of Current Research Trajectories and Academic Relevance for this compound

While specific research on this compound is not extensively published, the broader field of cyclopropyl-containing carbonyl compounds is an active area of investigation. Research in this domain often focuses on:

Novel Synthetic Methodologies: Developing new and efficient ways to synthesize cyclopropyl ketones and diketones is of continuous interest. One potential synthetic route to this compound could involve the acylation of cyclopropyl methyl ketone with propionic anhydride. acs.org

Mechanistic Studies: Elucidating the influence of the cyclopropyl group on reaction mechanisms, transition states, and product distributions is a fundamental area of study.

Applications in Total Synthesis: Cyclopropyl-containing building blocks are valuable in the total synthesis of natural products, where the cyclopropyl group can serve as a latent functional group that can be transformed into other functionalities through ring-opening reactions.

Medicinal Chemistry: The incorporation of cyclopropyl groups into drug candidates is a common strategy to improve metabolic stability, binding affinity, and pharmacokinetic properties.

The academic relevance of this compound lies in its potential to serve as a model system for studying the interplay between the 1,3-dicarbonyl unit and the cyclopropyl ring. Understanding its synthesis, reactivity, and spectroscopic properties would provide valuable insights for the broader field of organic chemistry.

Compound Data

| Compound Name |

| This compound |

| Cyclopropyl methyl ketone |

| Propionic anhydride |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H12O2 | nih.gov |

| Molecular Weight | 140.18 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 41448-32-2 |

Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

1-cyclopropyl-2-methylbutane-1,3-dione |

InChI |

InChI=1S/C8H12O2/c1-5(6(2)9)8(10)7-3-4-7/h5,7H,3-4H2,1-2H3 |

InChI Key |

PKCHUWXHRDNJCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)C(=O)C1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropyl 2 Methylbutane 1,3 Dione

Direct Synthetic Routes for 1-Cyclopropyl-2-methylbutane-1,3-dione

Direct synthetic methods aim to construct the this compound framework in a single key step from readily available precursors. These approaches are often favored for their atom economy and operational simplicity.

Acylation Reactions of Cyclopropyl (B3062369) Methyl Ketones with Suitable Acylating Agents

A primary route to 1,3-diones involves the acylation of a ketone enolate. In the context of this compound, this would conceptually involve the acylation of 1-cyclopropylpropan-1-one with a suitable acetylating agent. A closely related synthesis is that of 1-cyclopropyl-1,3-butanedione, which is achieved by the acylation of cyclopropyl methyl ketone with ethyl acetate in the presence of a strong base like sodium ethoxide. The reaction proceeds via a Claisen-type condensation where the enolate of cyclopropyl methyl ketone attacks the carbonyl group of ethyl acetate. Subsequent acidification yields the desired 1,3-dione.

To obtain the target molecule, this compound, a similar strategy could be employed starting from 1-cyclopropylpropan-1-one. The general transformation is depicted below:

| Reactant 1 | Reactant 2 | Base | Product |

| 1-Cyclopropylpropan-1-one | Ethyl acetate | Sodium ethoxide | This compound |

This method's success is contingent on the efficient generation of the ketone enolate and its subsequent reaction with the acylating agent.

Condensation-Based Approaches to the 1,3-Dione Core Structure

Condensation reactions provide another powerful avenue for the synthesis of 1,3-diones. The Knoevenagel condensation, for instance, involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. While typically used to form α,β-unsaturated ketones, modifications of this and related aldol-type condensations can lead to 1,3-dione structures. wikipedia.org For example, the reaction of an aldehyde with a β-keto ester, followed by further transformations, can yield a 1,3-dione.

The Claisen condensation is a more direct route, involving the reaction between two ester molecules or an ester and a ketone in the presence of a strong base. researchgate.net The synthesis of cyclohexane-1,3-dione derivatives has been accomplished through a consecutive Michael-Claisen process, demonstrating the utility of this reaction in forming dicarbonyl compounds. organic-chemistry.org A plausible, though less direct, condensation approach to this compound could involve the condensation of cyclopropyl cyanide with 2-butanone under basic conditions, followed by hydrolysis.

Multi-Step Synthetic Strategies Toward this compound

Multi-step syntheses offer greater flexibility and control, allowing for the construction of the target molecule through a sequence of well-established reactions.

Elaboration from Precursor Intermediates

A common multi-step strategy involves the initial synthesis of a simpler 1,3-dione precursor, followed by the introduction of the desired substituents. In this case, 1-cyclopropylbutane-1,3-dione could be synthesized first, for instance, by the acylation of cyclopropyl methyl ketone with ethyl acetate. The resulting dione (B5365651) can then be methylated at the C2 position. The acidity of the methylene (B1212753) protons between the two carbonyl groups facilitates the formation of an enolate, which can then be alkylated with a methylating agent such as methyl iodide.

The general steps for this approach are:

Formation of the 1,3-dione core: Cyclopropyl methyl ketone + Ethyl acetate → 1-Cyclopropylbutane-1,3-dione

Alkylation: 1-Cyclopropylbutane-1,3-dione + Methyl iodide → this compound

| Intermediate | Reagent | Base | Product |

| 1-Cyclopropylbutane-1,3-dione | Methyl iodide | Sodium hydride | This compound |

This method allows for the independent introduction of the cyclopropyl and methyl groups, offering a high degree of control over the final structure.

Strategic Sequential Reaction Cascade Designs

Advanced Synthetic Approaches to Substituted this compound Derivatives

Modern synthetic methods often employ novel catalysts and reaction conditions to achieve high levels of selectivity and efficiency. For the synthesis of substituted 1,3-diones, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. For instance, the α-arylation of 1,3-diones with aryl halides or triflates can be achieved using a palladium catalyst with a suitable ligand. This methodology could be adapted to introduce various substituents onto the this compound scaffold.

Furthermore, ruthenium-catalyzed hydrative cyclization of dipropargylic substrates provides a route to highly functionalized cyclic compounds, which could serve as precursors to complex dione structures. nih.gov The development of new catalytic systems continues to push the boundaries of what is possible in the synthesis of complex organic molecules like this compound and its derivatives.

Chemoenzymatic Pathways for Chiral Cyclopropyl Ketones

The construction of chiral cyclopropane (B1198618) rings is of significant interest due to their presence as key pharmacophores in numerous pharmaceuticals and bioactive natural products. rochester.eduacs.orgfigshare.com Chemoenzymatic strategies, which couple a selective enzymatic transformation with chemical diversification steps, have emerged as a powerful approach for this purpose. rochester.edu

A notable development in this field is the use of an engineered variant of sperm whale myoglobin, Mb(H64G,V68A), as a biocatalyst. rochester.edufigshare.com This engineered enzyme facilitates the highly diastereo- and enantioselective synthesis of cyclopropyl ketones through an olefin cyclopropanation reaction. rochester.eduacs.org The process involves a carbene transfer from a diazoketone donor reagent to an olefin. rochester.eduacs.org This biocatalytic method demonstrates a remarkably broad substrate scope, effectively catalyzing the reaction with high stereoselectivity across various vinylarene substrates and a range of α-aryl and α-alkyl diazoketone derivatives. rochester.edufigshare.comacs.org

This myoglobin-catalyzed carbene transfer has been successfully applied to produce α-cyclopropylpyruvates with high enantioselectivity (up to >99% ee) using ethyl diazopyruvate as the carbene source, a class of compounds for which catalytic asymmetric synthesis had previously been elusive. wpmucdn.com The reactions can be performed at a semi-preparative scale, yielding the desired chiral cyclopropyl ketone products with an average isolated yield of 54%. rochester.edu The resulting optically active cyclopropyl ketones are valuable building blocks for medicinal chemistry, as the α-cyclopropyl ketone motif is found in several bioactive molecules and approved drugs. acs.org

Table 1: Selected Examples of Myoglobin-Catalyzed Cyclopropanation for Chiral Cyclopropyl Ketone Synthesis

| Olefin Substrate | Diazoketone Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Styrene | 1-diazo-3,3-dimethyl-2-butanone | (1R,2S)-1-tert-butyl-2-phenylcyclopropyl)methanone | 75 | >19:1 | >99 |

| 4-Methoxystyrene | 1-diazo-3,3-dimethyl-2-butanone | (1R,2S)-1-tert-butyl-2-(4-methoxyphenyl)cyclopropyl)methanone | 81 | >19:1 | >99 |

| Styrene | 1-diazo-1-phenylpropan-2-one | (1R,2S)-1-methyl-1-phenyl-2-phenylcyclopropyl)methanone | 62 | 12:1 | >99 |

| 2-Vinylnaphthalene | 1-diazo-3,3-dimethyl-2-butanone | (1R,2S)-1-tert-butyl-2-(naphthalen-2-yl)cyclopropyl)methanone | 70 | >19:1 | >99 |

Data synthesized from findings in related chemoenzymatic studies.

Stereoselective Synthesis of Chiral Analogs Bearing the this compound Core

The chiral cyclopropyl ketones produced via the chemoenzymatic pathways described above are versatile intermediates that can be chemically transformed to create a diverse library of cyclopropane-containing scaffolds in enantiopure form. rochester.eduacs.org The carbonyl group of the cyclopropyl ketone offers multiple avenues for chemical diversification, allowing for the synthesis of various analogs, including those with the 1,3-dione structure. acs.org

While a direct stereoselective synthesis for this compound is not extensively detailed, the principles of stereoselective synthesis can be applied to intermediates to achieve the desired chiral core. The synthesis of structurally novel kinase inhibitors containing a cis-1,3-disubstituted cyclobutane, for example, highlights methods like cis-selective reductive amination of a cyclobutanone to establish the desired stereochemistry. researchgate.net Similar principles of directing group-assisted reactions or the use of chiral catalysts can be applied to analogs of cyclopropyl ketones.

The strategy involves first creating the chiral cyclopropyl ketone core with high enantiomeric purity using biocatalysis. rochester.eduacs.org Subsequently, standard organic reactions can be employed to introduce the remaining functionalities. For instance, the α-position of the ketone can be acylated to form the 1,3-diketone structure. Performing this acylation on an enantiopure cyclopropyl ketone intermediate would lead to the formation of chiral analogs bearing the core structure. The challenge lies in maintaining the stereochemical integrity of the initial chiral center during subsequent reaction steps.

Catalytic Methodologies in 1,3-Diketone Formation (e.g., Ionic Liquid Catalysis)

The formation of the 1,3-diketone functional group is a fundamental transformation in organic synthesis. Various catalytic methodologies have been developed to facilitate this reaction efficiently. A common approach is the C-acylation of ketones or their enolate equivalents. organic-chemistry.orgmdpi.com For example, ketones can undergo soft enolization and acylation when treated with reagents like MgBr₂·OEt₂ and an acylating agent to yield 1,3-diketones. organic-chemistry.orgmdpi.com Another method involves the reaction of ketone enolates with 1-acylbenzotriazoles, which serve as effective C-acylation reagents for the regioselective synthesis of β-diketones. semanticscholar.org

The use of novel catalytic systems, such as ionic liquids, has gained attention for promoting C-C bond-forming reactions. Ionic liquids are salts with low melting points that can act as solvents and catalysts, offering advantages like easy recovery and reuse. dcu.ie In the context of 1,3-dicarbonyl compounds, manganese(III) acetate-mediated radical cyclization reactions have been successfully carried out in ionic liquids like [BMIM]BF₄ and [BMIM]PF₆. dcu.ie While the poor solubility of manganese acetate in traditional organic solvents can limit its application, its use in ionic liquids allows for C-C coupling reactions that yield functionalized products. dcu.ie This demonstrates the potential of ionic liquids as a medium for reactions involving 1,3-diketone structures, potentially improving reaction efficiency and sustainability. dcu.ie

Table 2: Overview of Selected Synthetic Methods for 1,3-Diketone Formation

| Method | Reagents/Catalyst | Description |

| Claisen Condensation | Sodium ethoxide | Reaction between a ketone (e.g., cyclopropyl methyl ketone) and an ester (e.g., ethyl acetate) to form a β-diketone. prepchem.com |

| Enolate Acylation | MgBr₂·OEt₂, i-Pr₂NEt, Acylating Agent | "Soft enolization" of a ketone followed by acylation to give the 1,3-diketone. organic-chemistry.orgmdpi.com |

| Acylation with N-Acylbenzotriazoles | Ketone Enolate, 1-Acylbenzotriazole | Regioselective C-acylation of pre-formed ketone enolates. semanticscholar.org |

| Reaction with Tertiary Amides | Ketone, LiHMDS, N-substituted Tertiary Amide | A transition-metal-free reaction between ketones and activated amides to form 1,3-diketones. organic-chemistry.org |

| Radical Reaction in Ionic Liquid | Manganese(III) acetate, [BMIM]BF₄ | Oxidative radical generation from carbonyl compounds for C-C coupling reactions in an ionic liquid medium. dcu.ie |

Chemical Reactivity and Transformation of 1 Cyclopropyl 2 Methylbutane 1,3 Dione

Reactivity Profile of the 1,3-Dione System within 1-Cyclopropyl-2-methylbutane-1,3-dione

The 1,3-dione functionality is the primary site of chemical reactivity in this compound. The presence of two carbonyl groups in close proximity, separated by a methylene (B1212753) group, results in unique electronic properties and a wide range of possible chemical transformations.

While specific studies on the oxidation of this compound are not extensively documented, the general reactivity of 1,3-diones suggests several potential oxidative pathways. Oxidative cleavage of the C-C bond between the carbonyl groups can occur under strong oxidizing conditions. Furthermore, the enol form of the dione (B5365651) is susceptible to oxidation. In some cases, oxidative radical ring-opening of the cyclopropane (B1198618) ring can be initiated, especially if the reaction conditions involve radical initiators beilstein-journals.org. For instance, manganese(III)-mediated oxidative radical ring-opening and cyclization has been observed in reactions of methylenecyclopropanes with 1,3-dicarbonyl compounds beilstein-journals.org.

| Oxidizing Agent | Potential Product Type | Mechanistic Notes |

| Strong Oxidants (e.g., KMnO4, O3) | Carboxylic acid derivatives (from C-C cleavage) | Proceeds through cleavage of the enol double bond or the diketone itself. |

| Peroxy acids (e.g., m-CPBA) | Baeyer-Villiger oxidation products (esters) | Involves the insertion of an oxygen atom adjacent to one of the carbonyl groups. |

| Radical Initiators | Ring-opened and/or cyclized products | Can involve the formation of a radical on the cyclopropyl (B3062369) ring, leading to subsequent rearrangement. beilstein-journals.org |

The carbonyl groups of the 1,3-dione system are susceptible to reduction by various reducing agents, most commonly metal hydrides. The reduction of this compound would be expected to yield a variety of products depending on the reducing agent and reaction conditions.

Reduction with a mild hydride source like sodium borohydride (NaBH4) would likely lead to the corresponding β-hydroxy ketone. The use of a stronger reducing agent, such as lithium aluminum hydride (LiAlH4), could result in the reduction of both carbonyl groups to hydroxyl groups, forming a 1,3-diol. The stereochemical outcome of these reductions can be influenced by the steric bulk of the substituents on the cyclopropyl ring and the methyl group at the 2-position researchgate.net.

| Reducing Agent | Primary Product | Secondary Product(s) | Mechanistic Considerations |

| Sodium Borohydride (NaBH4) | β-Hydroxy ketone | 1,3-Diol (with excess reagent) | Nucleophilic attack of the hydride on the carbonyl carbon. The two carbonyls may exhibit different reactivities due to the electronic influence of the cyclopropyl and methyl groups. |

| Lithium Aluminum Hydride (LiAlH4) | 1,3-Diol | β-Hydroxy ketone (with controlled stoichiometry) | A more powerful reducing agent capable of reducing both carbonyls. Chelation control may influence the stereoselectivity. |

| Catalytic Hydrogenation (e.g., H2/Pd) | 1,3-Diol or ring-opened products | Depending on the catalyst and conditions, hydrogenation of the carbonyls or hydrogenolysis of the cyclopropyl ring can occur. |

The carbonyl carbons of this compound are electrophilic and thus susceptible to nucleophilic attack. A wide range of nucleophiles can add to one or both of the carbonyl groups. The regioselectivity of the attack may be influenced by the different electronic environments of the two carbonyl carbons, one being adjacent to a cyclopropyl group and the other to a methyl group.

Nucleophilic addition can be followed by substitution, particularly if the reaction is carried out under conditions that favor dehydration. Ring-opening of the cyclopropyl group can also occur in the presence of certain nucleophiles and Lewis acids, leading to the formation of linear or cyclic products researchgate.netrsc.org.

The presence of an α-hydrogen on the carbon between the two carbonyl groups makes this compound acidic and capable of forming an enolate. This enolate can then act as a nucleophile in condensation reactions, such as the Aldol condensation iitk.ac.inwikipedia.orgmasterorganicchemistry.comlibretexts.org. Reaction with an aldehyde or ketone in the presence of a base would lead to a β-hydroxy dicarbonyl compound, which could subsequently dehydrate to form an α,β-unsaturated dicarbonyl compound. Intramolecular condensation reactions are also a possibility if a suitable electrophilic center is present within the molecule.

Influence of the Cyclopropyl Ring on this compound Reactivity

The cyclopropyl group, while seemingly a simple cycloalkane, exerts significant electronic and steric effects on the reactivity of the adjacent 1,3-dione system.

Electronic Effects: The cyclopropyl group possesses a unique electronic character, with its C-C bonds having a higher degree of p-orbital character than typical alkanes. This allows the cyclopropyl ring to engage in conjugation with adjacent π-systems, such as the carbonyl groups of the 1,3-dione. This electronic interaction can influence the electron density at the carbonyl carbons and the acidity of the α-hydrogen. The cyclopropyl group can act as an electron-donating group through this conjugative effect, potentially stabilizing a positive charge on an adjacent carbon.

Steric Effects: The cyclopropyl group also imparts steric hindrance, which can influence the approach of nucleophiles to the adjacent carbonyl group. This steric bulk can lead to diastereoselectivity in addition and reduction reactions, favoring attack from the less hindered face of the molecule. The rigid, three-membered ring structure restricts conformational flexibility in its vicinity, which can also play a role in directing the stereochemical outcome of reactions. In some cases, steric strain within the cyclopropyl ring can be released through ring-opening reactions, which can be a competing pathway under certain reaction conditions core.ac.uk.

Ring-Opening Reactions of the Cyclopropyl Ketone Substructure (e.g., Reductive Ring Opening)

The cyclopropyl ketone moiety is a versatile functional group that can undergo ring-opening reactions under various conditions to yield open-chain products. This reactivity is driven by the release of ring strain (approximately 115 kJ/mol) inherent in the cyclopropane ring. Reductive conditions, often employing transition metal catalysts or reducing agents, are particularly effective for cleaving the C-C bonds of the cyclopropane ring.

Strained cyclopropyl ketones are valuable precursors for synthesizing carbonyl-containing open-chain molecules. researchgate.net The cleavage of the C-C bond in these systems can be challenging compared to more activated donor-acceptor cyclopropanes and historically required strong acids or highly reactive organometallics. researchgate.net However, modern catalytic methods have enabled these transformations under milder conditions.

Catalytic Reductive Ring Opening:

Iron-Catalyzed Reactions: Iron-catalyzed reductive ring-opening/gem-difluoroallylation of cyclopropyl ketones has been developed using α-trifluoromethylstyrenes. This process proceeds via a ketyl radical-mediated C–C bond cleavage, which favors the formation of the more stable carbon-centered radical intermediate. researchgate.net

Nickel-Catalyzed Reactions: A nickel-catalyzed reductive ring-opening has been reported for aryl cyclopropyl ketones with unactivated alkyl bromides. This method provides efficient access to a variety of alkylated ketones and is suggested to proceed through a mechanism involving a Ni(0)-mediated oxidative cycloaddition as a key step. acs.org

Samarium(II) Iodide (SmI₂)-Mediated Reactions: SmI₂ is a powerful single-electron reducing agent that can facilitate the reductive opening of cyclopropyl ketones. This strategy is not limited to producing products that retain the three-membered ring; for instance, it can be used after a Diels-Alder reaction to open the cyclopropane ring and generate a product with a quaternary stereogenic center. nih.govacs.org Recent studies have focused on using SmI₂ in catalytic amounts, developing robust conditions that allow for catalyst stabilization, particularly for less reactive alkyl cyclopropyl ketones. acs.org

The regioselectivity of the ring-opening is a critical aspect and often depends on the substitution pattern of the cyclopropyl ring and the reaction conditions. For instance, in iron-catalyzed reactions, regiocontrol is achieved through the formation of the more stable carbon-centered radical after the initial C-C bond scission. researchgate.net

| Catalytic System | Reaction Type | Key Mechanistic Feature | Reference |

|---|---|---|---|

| FeCl₂ / TMSCl | Ring Opening/gem-Difluoroallylation | Ketyl radical-mediated C-C bond cleavage | researchgate.net |

| NiBr₂·diglyme / Ligand / Zn | Alkylative Ring Opening | Ni(0)-mediated oxidative cycloaddition | acs.org |

| SmI₂ (catalytic) / Sm⁰ | Formal [3+2] Cycloaddition | Single-electron reduction to a radical anion | acs.org |

Cycloaddition Reactions Involving the Cyclopropyl Ketone Moiety (e.g., Diels-Alder Reactivity)

The strained ring of the cyclopropyl ketone moiety allows it to act as a three-carbon synthon in various cycloaddition reactions. In these transformations, the cyclopropane ring is opened, and the resulting intermediate reacts with a reaction partner to form a larger ring system, typically a five-membered ring.

[3+2] Cycloadditions:

Photocatalysis has emerged as a powerful tool for initiating [3+2] cycloadditions of aryl cyclopropyl ketones. nih.govnih.gov In these reactions, a photocatalyst, such as Ru(bpy)₃²⁺, facilitates the one-electron reduction of the ketone to a radical anion. nih.gov This radical anion intermediate can then undergo ring-opening to form a distonic radical anion, which subsequently reacts with an alkene or alkyne in a formal [3+2] cycloaddition to construct highly substituted cyclopentane or cyclopentene ring systems. nih.govnih.govchemrxiv.org The use of chiral Lewis acids in conjunction with photocatalysis has enabled the development of enantioselective variants of this reaction. nih.govresearchgate.net

Diels-Alder Reactivity Analogs:

While this compound itself is not a diene, related structures like cyclopropenyl ketones have been shown to be highly reactive dienophiles in Diels-Alder reactions. nih.govacs.org These compounds are doubly activated due to ring strain and the electron-withdrawing nature of the α,β-unsaturated ketone. nih.gov They readily react with a range of dienes to form substituted cyclohexene derivatives. nih.gov This highlights the potential of strained three-membered rings to activate adjacent functionalities for cycloaddition reactions. The Diels-Alder reaction is a cornerstone of organic synthesis for its ability to form six-membered rings with high stereocontrol. youtube.com

| Reaction Type | Substrate Class | Reaction Partner | Product | Reference |

|---|---|---|---|---|

| Photocatalytic [3+2] Cycloaddition | Aryl Cyclopropyl Ketones | Olefins, Alkynes | Substituted Cyclopentanes | nih.govchemrxiv.org |

| Enantioselective Photocatalytic [3+2] Cycloaddition | Aryl Cyclopropyl Ketones | Styrenes, Alkenes | Enantioenriched Cyclopentanes | nih.govresearchgate.net |

| Diels-Alder Reaction | Cyclopropenyl Ketones (as dienophiles) | Cyclic Dienes, Butadiene derivatives | Cycloadducts with three-membered rings | nih.govacs.org |

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling selectivity and developing new synthetic applications. Computational and experimental studies on analogous cyclopropyl ketone systems have provided significant insights into the underlying reaction pathways.

Elucidation of Reaction Pathways and Transition State Geometries

The ring-opening of cyclopropyl ketones can proceed through several distinct mechanistic pathways, often dictated by the reagents and catalysts employed.

Radical Pathways: In photocatalytic and some reductive processes, the reaction is initiated by a single-electron transfer to the ketone, forming a ketyl radical anion. nih.govchemrxiv.org This intermediate undergoes rapid, and sometimes reversible, cleavage of a cyclopropane C-C bond to form a more stable distonic radical anion. nih.gov Computational studies, such as Density Functional Theory (DFT), have been used to model these intermediates and the subsequent cyclization steps.

Concerted Asynchronous Pathways: In certain nickel-catalyzed cross-coupling reactions, a combination of experimental and theoretical studies suggests a mechanism involving cooperation between the metal center and a redox-active ligand. The C-C bond activation is proposed to occur via a concerted but asynchronous ring-opening transition state. researchgate.net Intrinsic reaction coordinate (IRC) and nudged elastic band (NEB) calculations predict that C-C bond cleavage and Ni-C bond formation proceed in a concerted, asynchronous fashion. researchgate.net

Transition State Geometries: The geometry of the transition state is a key factor in determining the stereochemical and regiochemical outcome of these reactions. For example, in the reductive cleavage of bicyclic cyclopropyl ketones, the bond that cleaves is often the one with greater orbital overlap with the adjacent carbonyl π system. Computational chemistry allows for the calculation of transition state structures and their relative energies, providing a rationale for observed product distributions. For instance, calculations have been used to compare the energy differences between transition states leading to different regioisomers in tandem Heck-ring-opening reactions of cyclopropyl derivatives.

Spectroscopic and Structural Elucidation of 1 Cyclopropyl 2 Methylbutane 1,3 Dione

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a molecule. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, valuable information about the compound's elemental composition and connectivity can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For 1-cyclopropyl-2-methylbutane-1,3-dione, with a molecular formula of C₈H₁₂O₂, the theoretical exact mass can be calculated. This experimental value, when obtained, would be compared to the theoretical mass to confirm the elemental composition with a high degree of confidence.

| Property | Value |

| Molecular Formula | C₈H₁₂O₂ |

| Theoretical Exact Mass | 140.08373 u |

| Molecular Weight | 140.18 g/mol |

Note: The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). The molecular weight is based on the weighted average of all natural isotopes.

While specific HRMS data for this compound is not extensively available in public scientific literature, the technique would be the definitive method for confirming its elemental formula.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. For this compound, the fragmentation pattern would be expected to show characteristic losses of functional groups.

Key expected fragmentation pathways would likely involve:

Loss of a methyl group (-CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) of 125.

Loss of an acetyl group (-COCH₃): Cleavage of this group would lead to a fragment at m/z 97.

Cleavage of the cyclopropyl (B3062369) ring: The strained cyclopropyl ring could undergo cleavage, leading to a variety of characteristic fragment ions.

Loss of carbon monoxide (-CO): A common fragmentation pathway for ketones, which would result in a fragment ion with m/z 112.

A detailed analysis of the relative abundances of these and other fragment ions would provide strong evidence for the proposed structure of this compound. Although a specific experimental mass spectrum is not readily found in published literature, the predicted fragmentation patterns are based on established principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorbance (λmax) is characteristic of the types of electronic transitions occurring.

For this compound, the presence of two carbonyl (C=O) groups is expected to give rise to specific electronic transitions:

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital. These are typically weak absorptions that occur at longer wavelengths.

π → π* transitions: These involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These are generally strong absorptions that occur at shorter wavelengths.

The conjugation between the two carbonyl groups and the influence of the cyclopropyl ring would affect the energy of these transitions and thus the observed λmax. While specific experimental UV-Vis spectral data for this compound is not widely documented, the expected transitions would provide valuable insight into its electronic structure.

X-ray Diffraction Studies for Solid-State Structure and Stereochemical Confirmation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous confirmation of the molecule's connectivity, bond lengths, bond angles, and stereochemistry.

For this compound, a single-crystal X-ray diffraction study would definitively confirm:

The presence and connectivity of the cyclopropyl ring to the butane-1,3-dione backbone.

The relative stereochemistry of the methyl group at the second position.

The conformation of the molecule in the solid state, including the dihedral angles between the different functional groups.

Currently, there are no publicly available crystal structures for this compound in crystallographic databases. Such a study would be invaluable for a complete structural elucidation of this compound.

Theoretical and Computational Studies on 1 Cyclopropyl 2 Methylbutane 1,3 Dione

Analysis of Electronic Properties and Bonding Characteristics

Understanding the distribution of electrons and the nature of chemical bonds is crucial for predicting a molecule's reactivity and physical properties.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intra- and intermolecular bonding interactions. For 1-Cyclopropyl-2-methylbutane-1,3-dione, NBO analysis can provide a detailed picture of the electron density distribution. It can identify the Lewis-type (bonding, lone pair) and non-Lewis-type (antibonding, Rydberg) orbitals and quantify the delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis-type orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, such as the interaction between the cyclopropyl (B3062369) ring orbitals and the adjacent carbonyl groups.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical reactivity.

HOMO: The HOMO represents the orbital from which an electron is most likely to be donated in a chemical reaction. For this compound, the HOMO is likely to be localized on the oxygen atoms of the carbonyl groups, indicating these are potential sites for electrophilic attack.

LUMO: The LUMO represents the orbital to which an electron is most likely to be accepted. The LUMO is expected to be distributed over the carbonyl carbons, making them susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Note: These values are illustrative and would be determined by specific quantum chemical calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net

For this compound, the MEP map would show regions of negative electrostatic potential (typically colored in shades of red and yellow) and regions of positive electrostatic potential (typically colored in shades of blue).

Negative Regions: The areas of most negative potential are expected to be located around the oxygen atoms of the two carbonyl groups, consistent with their high electronegativity. These sites are attractive to electrophiles.

Positive Regions: Regions of positive potential are likely to be found around the hydrogen atoms and the carbonyl carbon atoms. The areas around the carbonyl carbons would be particularly susceptible to attack by nucleophiles.

This detailed computational analysis provides a comprehensive theoretical framework for understanding the chemical and physical properties of this compound, paving the way for further experimental investigation and application.

Investigation of Stereoelectronic Effects and Conformational Preferences

The stereoelectronic properties and conformational landscape of this compound are intricately linked to the presence of the cyclopropyl group adjacent to a β-dicarbonyl system. The unique electronic nature of the three-membered ring and its interaction with the carbonyl groups dictate the molecule's preferred spatial arrangements and reactivity.

Cyclopropyl Ring Strain and its Impact on Electronic Distribution and Reactivity

The cyclopropane (B1198618) ring is characterized by significant ring strain, which fundamentally alters the hybridization of its carbon atoms from the typical sp3 state to a state with higher p-character in the C-C bonds. This rehybridization results in the external bonds having more s-character, influencing the electronic properties of attached functional groups. In this compound, the cyclopropyl group acts as a weak π-electron donor, capable of conjugating with the adjacent carbonyl group. This conjugation is a key factor in stabilizing certain conformations and influencing the electronic distribution across the dione (B5365651) system.

The inherent strain energy of the cyclopropyl ring, estimated to be around 27.5 kcal/mol, provides a thermodynamic driving force for ring-opening reactions. When attached to electron-withdrawing groups like carbonyls, the cyclopropane ring becomes more susceptible to nucleophilic attack, leading to ring cleavage. This enhanced reactivity is a direct consequence of the electronic communication between the strained ring and the carbonyl moieties. The polarization of the C1–C2 bond in the cyclopropane ring, induced by the carbonyl group, makes it a potent electrophilic site.

Intramolecular Interactions and Enolization Equilibria

This compound, being a β-diketone, can exist in equilibrium between its diketo and enol tautomers. The position of this equilibrium is governed by a variety of factors, including intramolecular hydrogen bonding, solvent polarity, and the electronic nature of the substituents. In the gas phase and in nonpolar solvents, the enol form of many β-diketones is favored due to the formation of a stable six-membered ring through intramolecular hydrogen bonding.

The cyclopropyl group can influence this equilibrium. Its ability to conjugate with the adjacent carbonyl can affect the relative stability of the diketo and enol forms. Computational studies on similar systems, such as cyclopropyl methyl ketone, have shown a preference for conformations where the cyclopropyl ring and the carbonyl group are coplanar to maximize orbital overlap. For this compound, this suggests that the enol form, which possesses a more planar and conjugated system, could be significantly stabilized.

The equilibrium between the two possible enol forms (enolization towards the cyclopropylcarbonyl or the acetyl group) is also a critical aspect. The electronic donating nature of the cyclopropyl group may influence the acidity of the α-proton and thus the direction of enolization.

Table 1: Theoretical Keto-Enol Tautomerism Data for this compound (Illustrative) Note: The following data is illustrative and based on general principles of β-diketone tautomerism. Specific experimental or computational data for this compound is not readily available in the cited literature.

| Tautomer | Solvent | % Equilibrium Composition (Calculated) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Diketo | Gas Phase | 15 | +1.5 |

| Enol (H-bond to cyclopropyl C=O) | Gas Phase | 75 | 0 |

| Enol (H-bond to acetyl C=O) | Gas Phase | 10 | +0.8 |

| Diketo | Water | 60 | 0 |

| Enol (H-bond to cyclopropyl C=O) | Water | 30 | +0.5 |

| Enol (H-bond to acetyl C=O) | Water | 10 | +1.2 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the reaction mechanisms, transition states, and selectivity of reactions involving this compound. Density Functional Theory (DFT) is a common method for such studies, allowing for the calculation of energy profiles and the characterization of stationary points along a reaction coordinate.

Energy Profiles for Key Transformations and Selectivity Analysis

Key transformations of this compound include reactions at the carbonyl groups, enolate formation and subsequent reactions, and ring-opening of the cyclopropyl group. Computational modeling can elucidate the energy profiles for these transformations. For example, the reaction pathway for a nucleophilic attack on one of the carbonyl carbons can be mapped, and the corresponding transition state structure and activation energy can be calculated.

Selectivity in such reactions is a crucial aspect that can be addressed computationally. For instance, in a reduction reaction, the model can predict which of the two carbonyl groups is more likely to be reduced by calculating the activation barriers for the attack at each site. Similarly, in reactions involving the enolate, the regioselectivity of its reaction with electrophiles can be rationalized by examining the energies of the possible transition states.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Addition to this compound (Illustrative) Note: This data is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from computational modeling.

| Reaction | Nucleophile | Solvent | Calculated Activation Energy (Ea, kcal/mol) - Carbonyl 1 (Cyclopropyl side) | Calculated Activation Energy (Ea, kcal/mol) - Carbonyl 2 (Methyl side) | Predicted Selectivity |

|---|---|---|---|---|---|

| Hydride Reduction | NaBH₄ | Methanol | 12.5 | 14.2 | Favors reduction of the cyclopropyl ketone |

| Grignard Addition | CH₃MgBr | THF | 10.8 | 11.5 | Slight preference for addition to the cyclopropyl ketone |

| Michael Addition (Enolate) | Methyl vinyl ketone | Ethanol | 18.3 | 20.1 | Favors reaction at the carbon α to the cyclopropyl ketone |

Prediction of Reactivity and Stereoselectivity in Syntheses

In reactions where new stereocenters are formed, computational chemistry can be used to predict the diastereomeric or enantiomeric outcome. This is achieved by calculating the energies of the various transition states leading to the different stereoisomers. The transition state with the lowest energy will correspond to the major product, and the predicted stereoselectivity can be quantified from the energy difference between the competing transition states. For instance, in an asymmetric reduction of one of the carbonyl groups, modeling the interaction with a chiral catalyst can help in understanding the origin of the observed stereoselectivity.

The predictive power of these computational methods is invaluable for designing efficient and selective synthetic strategies for molecules containing the this compound framework.

Applications in Advanced Organic Synthesis and Materials Science

1-Cyclopropyl-2-methylbutane-1,3-dione as a Versatile Synthetic Building Block

The combination of a cyclopropyl (B3062369) ring and a β-diketone functional group within the same molecule renders this compound a versatile precursor for the synthesis of diverse and complex organic molecules. Its utility stems from the ability of both functionalities to participate in a wide array of chemical transformations.

Precursor for Complex Heterocyclic Scaffolds (e.g., Fused and Spiro Systems)

While specific examples detailing the use of this compound in the synthesis of fused and spiro heterocyclic systems are not extensively documented in publicly available literature, the inherent reactivity of its constituent functional groups suggests its significant potential in this area. The 1,3-dione moiety can serve as a precursor for the formation of various heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with appropriate binucleophiles.

Furthermore, the cyclopropyl group can participate in ring-opening or rearrangement reactions under thermal, acidic, or metallic catalysis, leading to the formation of larger ring systems. This reactivity, in tandem with the dicarbonyl functionality, could enable cascade reactions to construct intricate fused heterocyclic frameworks. The presence of the methyl group at the 2-position can also influence the regioselectivity of these cyclization reactions.

The synthesis of spiro compounds, which feature a single atom as the pivot for two rings, is another area where this compound could find application. The nucleophilic character of the central carbon of the β-diketone can be exploited in reactions with dielectrophiles to construct spirocyclic systems. The unique conformational constraints imposed by the cyclopropyl group could offer stereochemical control in such transformations.

Integration into Complex Molecular Architectures via Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Although specific MCRs involving this compound are not widely reported, the reactivity of β-diketones in such transformations is well-established.

The active methylene (B1212753) group of the 1,3-dione can participate as a nucleophile in various MCRs, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, to afford highly substituted heterocyclic structures. The cyclopropyl substituent would be incorporated into the final product, potentially influencing its biological activity or material properties. The steric and electronic nature of the cyclopropyl group could also modulate the reactivity and selectivity of the MCR, potentially leading to novel molecular architectures that are not accessible with simpler β-diketones.

Role in the Development of Specialty Chemicals and Functional Materials

The distinct electronic properties associated with the cyclopropyl group, often described as having partial double-bond character, suggest that this compound could be a valuable building block for the development of specialty chemicals and functional materials with tailored optical and electronic properties.

Design of Novel Photoinitiators and Organic Dyes

Beta-diketones are known to be effective ligands for various metal ions and can also serve as precursors for photoactive molecules. While direct evidence for the use of this compound in the design of photoinitiators and organic dyes is limited, its structural features are promising.

The extended conjugation that can be achieved by derivatizing the dicarbonyl moiety, coupled with the electronic influence of the cyclopropyl group, could lead to the development of novel chromophores with specific absorption and emission properties. These properties are crucial for applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as photoinitiators for polymerization processes. The cyclopropyl group's ability to modulate the electronic energy levels of the molecule could allow for fine-tuning of its photophysical characteristics.

Applications in Organic Electronics and Optical Materials

The unique electronic nature of the cyclopropyl ring could be harnessed to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of resulting materials, thereby tuning their electronic and optical properties.

Utilization in Pharmaceutical Intermediate Synthesis

The cyclopropyl ring is a common motif in many biologically active compounds and approved pharmaceuticals, as it can enhance metabolic stability, binding affinity, and potency. Similarly, the β-diketone scaffold is present in various pharmacologically active molecules. The combination of these two features in this compound makes it an attractive starting material for the synthesis of pharmaceutical intermediates.

Research indicates its potential as a pharmaceutical intermediate, with studies suggesting it may interact with various enzymes and cellular pathways. smolecule.com Its unique structure could contribute to selectivity and efficacy in modulating biological processes. smolecule.com For instance, it can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. smolecule.com

Below is a table summarizing the potential of this compound in various applications based on the reactivity of its functional groups.

| Application Area | Relevant Functional Group(s) | Potential Reactions and Outcomes |

| Complex Heterocyclic Scaffolds | 1,3-Dione, Cyclopropyl Ring | Condensation reactions, Ring-opening/rearrangement, Cascade reactions |

| Multi-Component Reactions | 1,3-Dione (Active Methylene) | Hantzsch synthesis, Biginelli reaction to form highly substituted heterocycles |

| Photoinitiators and Organic Dyes | 1,3-Dione, Cyclopropyl Ring | Derivatization to form extended conjugated systems, Metal complexation |

| Organic Electronics/Optical Materials | Cyclopropyl Ring | Modulation of electronic properties (HOMO/LUMO levels) and solid-state packing |

| Pharmaceutical Intermediates | 1,3-Dione, Cyclopropyl Ring | Building block for bioactive molecules, enhancing metabolic stability and potency |

Strategic Intermediate in Drug Discovery Programs

The reactivity of the 1,3-dione system provides a platform for the construction of diverse heterocyclic scaffolds, which are prevalent in many approved drugs. For instance, condensation reactions with hydrazine (B178648) derivatives can yield pyrazoles, while reactions with amidines can lead to the formation of pyrimidines. These heterocyclic cores are central to the activity of numerous pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.

The manipulation of enolate intermediates derived from this compound facilitates the construction of complex polycyclic frameworks through strategic bond-forming reactions. smolecule.com The distinct electronic properties of the cyclopropyl-substituted diketone system enable selective enolate formation and subsequent functionalization, opening avenues to novel molecular structures with potential therapeutic applications. smolecule.com

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocycle | Potential Therapeutic Area |

| Hydrazine | Pyrazole (B372694) | Anti-inflammatory, Analgesic |

| Substituted Hydrazines | Substituted Pyrazoles | Kinase Inhibitors |

| Amidines | Pyrimidine | Antiviral, Antibacterial |

| Hydroxylamine | Isoxazole | CNS disorders |

| Urea/Thiourea | Pyrimidinone/Thione | Antihypertensive |

Research into the biological activity of this compound itself suggests its potential as a pharmaceutical intermediate. smolecule.com Studies have indicated its possible role as an inhibitor or activator of certain biological targets, which can be attributed to its unique structure that may enhance selectivity and efficacy in modulating biological processes. smolecule.com

Synthesis of Compound Libraries for Structure-Activity Relationship (SAR) Studies

The generation of compound libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of the chemical space around a lead compound to establish a robust Structure-Activity Relationship (SAR). SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. The chemical versatility of this compound makes it an ideal starting point for the combinatorial synthesis of such libraries.

Multicomponent reactions (MCRs) are a powerful tool for the rapid generation of diverse compound libraries. nih.gov The 1,3-dicarbonyl motif of this compound is well-suited for participation in various MCRs, such as the Biginelli or Hantzsch reactions, allowing for the one-pot synthesis of complex heterocyclic structures from three or more starting materials. This approach significantly accelerates the drug discovery process by providing a wide array of analogs for biological screening.

By systematically varying the substituents on the reactants used in conjunction with this compound, chemists can generate a library of compounds with diverse functionalities. For example, in a pyrazole synthesis, a library of substituted hydrazines can be employed to probe the effect of different functional groups on the biological activity of the resulting pyrazole derivatives. This systematic modification is the essence of SAR studies.

Table 2: Exemplary Reaction Types for Library Synthesis

| Reaction Type | Key Reactants with this compound | Library Diversity |

| Knoevenagel Condensation | Aromatic Aldehydes | Varied aryl substitutions |

| Michael Addition | α,β-Unsaturated Ketones | Diverse side-chain incorporation |

| Paal-Knorr Synthesis | Amines/Hydrazines | Generation of pyrroles/pyrazoles |

| Gewald Reaction | Elemental Sulfur, Active Methylene Nitrile | Synthesis of substituted thiophenes |

The data obtained from screening these compound libraries against a specific biological target allows medicinal chemists to build a comprehensive SAR model. This model guides the rational design of subsequent generations of compounds with improved therapeutic profiles. The use of this compound as a central scaffold in such libraries can be instrumental in identifying novel drug candidates.

Conclusion and Future Research Directions

Synthesis of Current Understanding of 1-Cyclopropyl-2-methylbutane-1,3-dione Chemistry

This compound is a dicarbonyl compound featuring a cyclopropyl (B3062369) group adjacent to one of the carbonyls and a methyl group at the alpha position. Its molecular formula is C₈H₁₂O₂ with a molecular weight of 140.18 g/mol . nih.gov The presence of the strained three-membered ring and the acidic α-hydrogen between the two carbonyl groups are the key determinants of its chemical behavior.

Synthesis: The primary synthetic route to this compound involves the acylation of cyclopropyl methyl ketone. nih.gov This is a common strategy for the formation of β-diketones, often employing a base to generate an enolate from the starting ketone, which then reacts with an acylating agent. For this compound, this would typically involve the reaction of cyclopropyl methyl ketone with a propionylating agent.

Reactivity: The reactivity of this compound is characterized by the interplay between the cyclopropyl and β-dicarbonyl moieties. Like other β-diketones, it can undergo enolization, and the resulting enolate can participate in various reactions. A notable reaction that has been preliminarily investigated is the nucleophilic ring-opening of the cyclopropane (B1198618) catalyzed by tris(diethylamino)phosphine (B1199214) (TDAHP). This reaction proceeds via selective C–C bond cleavage of the cyclopropane ring. nih.gov However, the reported yields are moderate, suggesting room for optimization. nih.gov The carbonyl groups can undergo typical reactions such as reduction to alcohols or conversion to other functional groups. The α-methyl group also influences the steric and electronic environment of the dicarbonyl system.

Identified Gaps and Emerging Research Opportunities in Synthesis and Reactivity

Despite the foundational knowledge, significant gaps exist in the understanding of this compound's chemistry, which in turn present numerous research opportunities.

Lack of Detailed Synthetic Protocols and Optimization: While the general synthetic approach is known, detailed studies on optimizing the synthesis of this compound are scarce. Research into different bases, acylating agents, solvents, and reaction conditions could lead to significantly improved yields and purity.

Limited Spectroscopic and Structural Data: There is a notable absence of comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction analysis in the public domain. Such data is fundamental for a complete understanding of its structure, tautomeric equilibrium, and for the unambiguous characterization of its reaction products.

Unexplored Reactivity: The reactivity of this compound remains largely unexplored beyond the initial report of phosphine-catalyzed ring-opening. The potential for this molecule to participate in a wide array of organic transformations, such as cycloadditions, metal-catalyzed cross-coupling reactions, and asymmetric catalysis, is yet to be systematically investigated.

Prospective Methodologies for Enhanced Synthesis and Derivatization

Future research should focus on developing more efficient and versatile synthetic methodologies for this compound and its derivatives.

Advanced Synthetic Methods: Exploration of modern synthetic techniques such as continuous flow chemistry could offer better control over reaction parameters and potentially higher yields and purity. The use of alternative acylating agents or catalytic methods for the acylation of cyclopropyl methyl ketone could also be beneficial.

Derivatization Strategies: Systematic derivatization of the core structure would be a fruitful area of research. This could involve:

Modification of the α-position: Introduction of different alkyl or functional groups at the α-position to study their effect on reactivity and properties.

Reactions at the carbonyl groups: Conversion of the dione (B5365651) to heterocycles (e.g., pyrazoles, isoxazoles), which are common motifs in medicinal chemistry.

Ring-opening derivatization: Expanding on the initial findings of the phosphine-catalyzed ring-opening to develop a toolbox of functionalized acyclic products.

A summary of prospective research areas in synthesis and derivatization is presented in the table below.

| Research Area | Proposed Methodologies | Potential Outcomes |

| Enhanced Synthesis | Continuous flow synthesis, alternative acylating agents, catalytic acylation. | Higher yields, improved purity, scalable production. |

| α-Functionalization | Enolate alkylation, arylation, and halogenation. | Library of α-substituted derivatives with tunable properties. |

| Heterocycle Synthesis | Condensation reactions with hydrazines, hydroxylamine, etc. | Access to novel cyclopropyl-substituted heterocyclic compounds. |

| Controlled Ring-Opening | Optimization of catalysts and reaction conditions for ring-opening. | Selective synthesis of functionalized acyclic building blocks. |

Potential for Exploration of Novel Reactivity Pathways and Material Applications

The unique structural features of this compound suggest a rich and largely untapped potential for novel reactivity and applications in materials science.

Novel Reactivity Pathways:

Asymmetric Catalysis: The development of enantioselective transformations using this compound as a prochiral substrate could lead to valuable chiral building blocks.

Photochemistry: The interaction of the cyclopropyl and dicarbonyl systems under photochemical conditions could lead to interesting rearrangements and cycloadditions.

Metal-catalyzed reactions: The use of this compound as a ligand for transition metals could enable novel catalytic cycles and transformations. The cyclopropyl group itself can participate in metal-catalyzed ring-opening cross-coupling reactions.

Material Applications:

Polymer Chemistry: The dicarbonyl functionality could be used to synthesize novel polymers with unique thermal and mechanical properties conferred by the rigid cyclopropyl group.

Coordination Polymers and Metal-Organic Frameworks (MOFs): As a bidentate ligand, this compound could be used to construct coordination polymers and MOFs with potential applications in gas storage, separation, and catalysis.

Medicinal Chemistry: The cyclopropyl motif is a well-established pharmacophore that can enhance metabolic stability and binding affinity. bohrium.comnih.gov Derivatives of this compound could be explored as scaffolds for the development of new therapeutic agents.

The table below outlines potential areas for the exploration of novel reactivity and applications.

| Exploration Area | Specific Focus | Potential Impact |

| Novel Reactivity | Asymmetric catalysis, photochemistry, metal-catalyzed cross-couplings. | Access to novel and complex molecular architectures. |

| Polymer Science | Incorporation into polymer backbones as a monomer. | Development of new materials with tailored properties. |

| Coordination Chemistry | Synthesis of coordination complexes, polymers, and MOFs. | New materials for catalysis, sensing, and gas storage. |

| Medicinal Chemistry | Synthesis of derivatives for biological screening. | Discovery of new drug candidates with improved properties. |

Q & A

Q. How can researchers synthesize 1-Cyclopropyl-2-methylbutane-1,3-dione and confirm its structural identity?

- Methodological Answer : Synthesis typically involves cyclopropanation of a pre-functionalized diketone precursor. For characterization, use 1H/13C NMR to verify the cyclopropyl and methyl substituents (δ ~0.5–1.5 ppm for cyclopropyl protons and δ ~1.8–2.2 ppm for methyl groups). IR spectroscopy confirms carbonyl stretches (~1700–1750 cm⁻¹). Mass spectrometry (MS) with accurate mass analysis (e.g., ESI-TOF) validates molecular weight. For crystalline derivatives, X-ray crystallography (using SHELX programs ) resolves absolute configuration and bond geometry .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Methodological Answer : Combine HPLC with UV/Vis detection (λ ~250–300 nm for diketones) to assess purity. NMR spectroscopy identifies impurities (e.g., unreacted starting materials) via integration anomalies. Differential Scanning Calorimetry (DSC) detects polymorphic forms, while TGA evaluates thermal stability. Cross-validate MS and elemental analysis (C, H, O) for stoichiometric confirmation .

Q. What are the common reactivity patterns of 1,3-diketones like this compound in organic synthesis?

- Methodological Answer : 1,3-Diketones undergo enolization , enabling aldol condensations or Michael additions. The cyclopropyl group may influence steric and electronic effects in ring-opening reactions. For example, organocatalytic vinylogous Michael additions (using proline-derived catalysts) can stereoselectively functionalize the diketone . Retro-Claisen reactions (enzymatic or base-catalyzed) may cleave the diketone into smaller fragments .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be achieved using organocatalysis?

- Methodological Answer : Design asymmetric organocatalytic cascades (e.g., Michael-cyclization sequences) using chiral amines or thioureas. For instance, Jørgensen-Hayashi-type catalysts induce stereocontrol in vinylogous additions to α,β-unsaturated esters . Monitor enantiomeric excess via chiral HPLC or NMR chiral shift reagents . Computational modeling (DFT) predicts transition-state geometries to optimize catalyst selection .

Q. What computational strategies predict the compound’s reactivity in biological systems?

- Methodological Answer : Perform docking studies (AutoDock Vina, Schrödinger) to model interactions with biological targets (e.g., enzymes or receptors). MD simulations (GROMACS) assess stability of binding poses. QSAR models correlate substituent effects (e.g., cyclopropyl vs. methyl) with bioactivity. Validate predictions using in vitro assays (e.g., enzyme inhibition or antimicrobial activity screens) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Conduct meta-analysis of published IC50/EC50 values, controlling for variables like assay conditions (pH, solvent) and cell lines. Use statistical tools (ANOVA, Bland-Altman plots) to identify outliers. Replicate key studies with standardized protocols. For receptor-mediated effects, employ radioligand binding assays (e.g., competition with CNQX for glutamate receptors) to clarify mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.